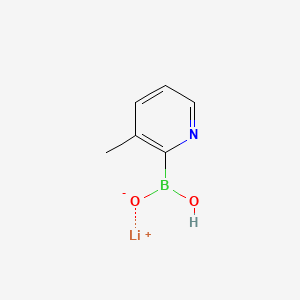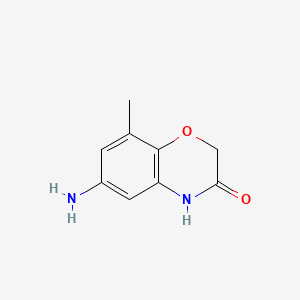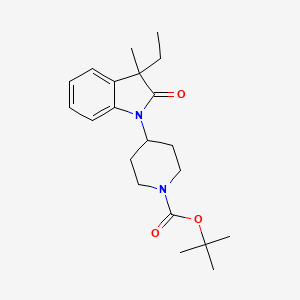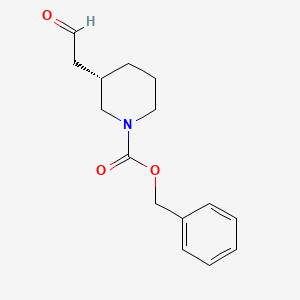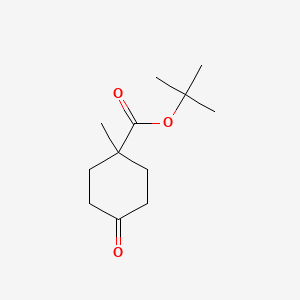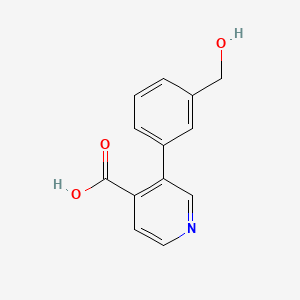
3-(3-Hydroxymethylphenyl)isonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(3-Hydroxymethylphenyl)isonicotinic acid” is a derivative of isonicotinic acid . It is an organic compound with the molecular formula C13H11NO3 . The compound is a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Molecular Structure Analysis
The molecular structure of “3-(3-Hydroxymethylphenyl)isonicotinic acid” consists of a pyridine ring with a carboxylic acid substituent at the 4-position and a phenyl ring with a hydroxymethyl group at the 3-position . The exact molecular weight is 229.07389321 .
Chemical Reactions Analysis
While specific chemical reactions involving “3-(3-Hydroxymethylphenyl)isonicotinic acid” were not found in the retrieved papers, isonicotinic acid derivatives are known to participate in various chemical reactions . For instance, they can block the crosslinking of peptide chains during the biosynthesis of new peptidoglycan in the bacterial cell wall .
科学的研究の応用
Luminescent Hybrid Materials
Research has focused on synthesizing modified derivatives of isonicotinic acid to create luminescent hybrid materials. For instance, by grafting 2-hydroxynicotinic acid with 3-(triethoxysilyl)-propyl isocyanate, researchers have developed hybrid materials that exhibit strong green or red emissions due to efficient intramolecular energy transfer processes. These materials are characterized by their ultraviolet absorption, phosphorescence, and luminescence spectra, indicating their potential applications in luminescent devices and sensors (Wang & Yan, 2006).
Crystal Structures and Schiff Bases
The synthesis and characterization of Schiff base compounds using isonicotinic acid derivatives have been extensively studied. These compounds have been analyzed for their crystal structures, demonstrating unique configurations and potential for forming layered or network structures through intermolecular hydrogen bonds. Such structural features underline their significance in the development of new materials with potential applications in catalysis, molecular recognition, and as precursors for further chemical modifications (Yang, 2007).
Organocatalysis
Isonicotinic acid has been employed as a dual and biological organocatalyst in the synthesis of pyranopyrazoles. This illustrates the compound's utility in facilitating green, efficient, and simple methods for preparing chemically significant compounds under solvent-free conditions. Such studies highlight the versatility of isonicotinic acid derivatives in catalysis and organic synthesis, offering pathways to more sustainable and environmentally friendly chemical processes (Zolfigol et al., 2013).
Pro-Chelating Agents
Research into the development of pro-chelating agents using isonicotinic acid derivatives has shown promise in addressing metal-induced oxidative stress. Compounds like isonicotinic acid [2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-hydrazide have been synthesized for their ability to inhibit iron-promoted hydroxyl radical formation. Such agents could be instrumental in therapeutic applications aimed at mitigating damage caused by free radicals (Charkoudian, Pham, & Franz, 2006).
Coordination Polymers and Metal-Organic Frameworks (MOFs)
Studies on isonicotinic acid complexes have expanded into the synthesis of coordination polymers and MOFs, showcasing their structural diversity and potential for application in gas storage, separation technologies, and catalysis. The ability of isonicotinic acid derivatives to form stable complexes with metals can be leveraged to construct materials with desirable properties for specific applications (Koo, 2016).
Safety And Hazards
特性
IUPAC Name |
3-[3-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-8-9-2-1-3-10(6-9)12-7-14-5-4-11(12)13(16)17/h1-7,15H,8H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTODBIIMKRCNKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CN=C2)C(=O)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90687102 |
Source


|
| Record name | 3-[3-(Hydroxymethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Hydroxymethylphenyl)isonicotinic acid | |
CAS RN |
1261991-78-9 |
Source


|
| Record name | 3-[3-(Hydroxymethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

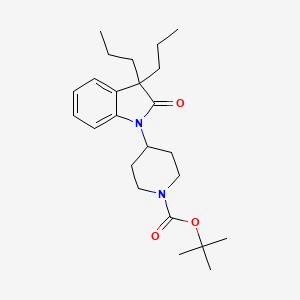
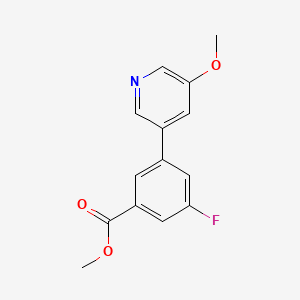

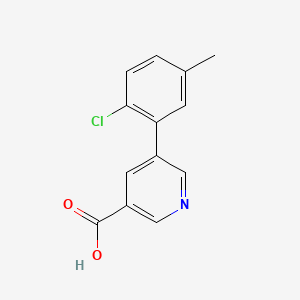
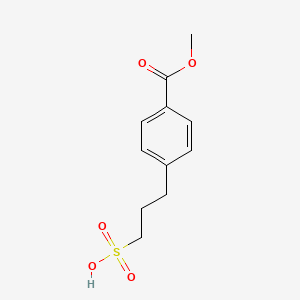
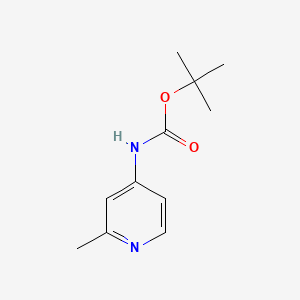
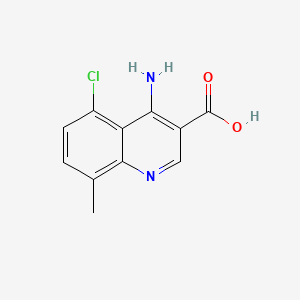
![2-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)acetic acid](/img/structure/B578038.png)
